1,3-Oxathiolane-2,5-dione
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Overview
Description
1,3-Oxathiolane-2,5-dione is an organosulfur compound with the molecular formula C3H2O3S. It is a five-membered heterocyclic compound containing both sulfur and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Oxathiolane-2,5-dione can be synthesized through various methods. One common approach involves the reaction of carbon disulfide (CS2) with epoxides in the presence of a base such as pyridine. For example, the reaction of carbon disulfide with 2-methyloxirane in nitromethane (MeNO2) at ambient conditions yields 5-methyl-1,3-oxathiolane-2-thione .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The choice of solvents and catalysts may vary to optimize yield and reduce costs. Common solvents include tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF) .
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiolane-2,5-dione undergoes various chemical reactions, including:
Nucleophilic Ring Opening (NRO): This reaction involves the nucleophilic attack on the carbon atoms of the oxathiolane ring, leading to the formation of different heterocyclic compounds.
Cyclization Reactions: The compound can participate in cyclization reactions with heterocumulenes to form functionalized heterocycles.
Common Reagents and Conditions
Major Products
The major products formed from reactions involving this compound include various functionalized heterocycles, such as 5-methyl-1,3-oxathiolane-2-thione .
Scientific Research Applications
1,3-Oxathiolane-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-oxathiolane-2,5-dione involves its ability to undergo nucleophilic ring-opening reactions. This property allows it to act as a versatile intermediate in the synthesis of various heterocyclic compounds. The molecular targets and pathways involved depend on the specific derivatives and their applications .
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazolidine: Similar to 1,3-oxathiolane-2,5-dione but contains a nitrogen atom instead of an oxygen atom.
1,3-Dioxolane: Contains two oxygen atoms in the ring instead of one sulfur and one oxygen atom.
Uniqueness
This compound is unique due to its combination of sulfur and oxygen atoms in a five-membered ring, which imparts distinct chemical properties and reactivity compared to other heterocycles .
Properties
CAS No. |
15076-85-4 |
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Molecular Formula |
C3H2O3S |
Molecular Weight |
118.11 g/mol |
IUPAC Name |
1,3-oxathiolane-2,5-dione |
InChI |
InChI=1S/C3H2O3S/c4-2-1-7-3(5)6-2/h1H2 |
InChI Key |
GGOJXJSBRRDSHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC(=O)S1 |
Origin of Product |
United States |
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